(3-Octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate” is a synthetic compound that belongs to the class of fatty acids. It is also known by other names such as 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol .
Molecular Structure Analysis
The molecular formula of this compound is C57H104O6 . The exact mass is 884.78329103 g/mol and the monoisotopic mass is also 884.78329103 g/mol . The compound has a total of 63 heavy atoms . The structure is quite complex, with 53 rotatable bonds . The compound has a topological polar surface area of 78.9 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 885.4 g/mol . It has a XLogP3-AA value of 22.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The complexity of the compound is 1060 .Scientific Research Applications
Application in Thermodynamics Research
Scientific Field
Chemical Engineering and Physical Chemistry
Summary of Application
This compound is used in the study of isothermal vapor–liquid equilibria (VLE) for systems containing vegetable oils. Understanding the VLE is crucial for designing processes in the food, pharmaceutical, and biofuel industries.
Experimental Procedures
VLE data were measured for mixtures of this compound with solvents like methanol, ethanol, or n-hexane at different temperatures using a static apparatus. The compound was treated as a pseudocomponent representing the vegetable oil’s triacylglycerol composition.
Results and Outcomes
The study found that mixtures with n-hexane showed a negative deviation from Raoult’s law, indicating strong interactions between the components. Mixtures with alcohols exhibited positive deviation and limited miscibility .
Application in Drug Discovery
Scientific Field
Pharmacology and Biochemistry
Summary of Application
The compound’s derivatives are investigated for their interactions with β-ketoacyl-ACP synthase (KasA), a potential target for anti-tubercular drugs.
Experimental Procedures
Computational docking studies were conducted to analyze the interactions between the compound’s derivatives and KasA. The derivatives were isolated from plants and characterized using NMR spectroscopy before docking.
Results and Outcomes
The plant-derived fatty acid showed specific interactions with key amino acids in KasA, suggesting potential as a lead compound for anti-tubercular drug development .
properties
IUPAC Name |
(3-octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGSOZKJBWHOEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.